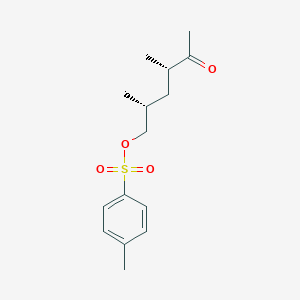
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is a chiral compound with potential applications in various fields of chemistry and industry. The compound features a unique structure that includes both a ketone and a sulfonate group, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R,4S)-2,4-Dimethyl-5-oxohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (2R,4S)-2,4-Dimethyl-5-oxohexanoic acid.
Reduction: (2R,4S)-2,4-Dimethyl-5-hydroxyhexyl 4-methylbenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the ketone group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzoate
- (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfone
- (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfonamide
Uniqueness
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a ketone and a sulfonate group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
922523-54-4 |
|---|---|
Fórmula molecular |
C15H22O4S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[(2R,4S)-2,4-dimethyl-5-oxohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O4S/c1-11-5-7-15(8-6-11)20(17,18)19-10-12(2)9-13(3)14(4)16/h5-8,12-13H,9-10H2,1-4H3/t12-,13+/m1/s1 |
Clave InChI |
PNRZIPVYGGRQTP-OLZOCXBDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)C[C@H](C)C(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CC(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
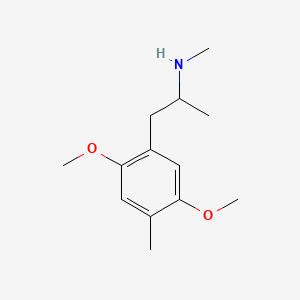
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
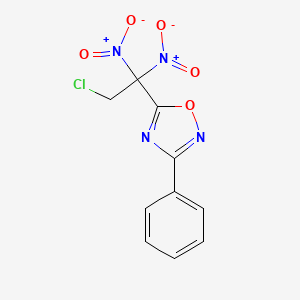
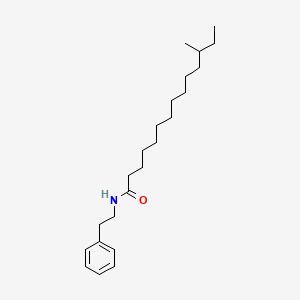
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
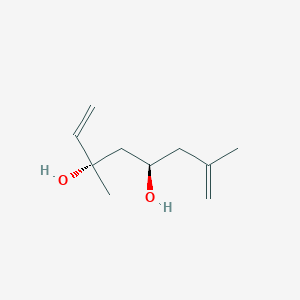
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)



